molecular formula C8H4N2O4S2 B6611176 2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid CAS No. 2501970-68-7

2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B6611176
CAS No.: 2501970-68-7
M. Wt: 256.3 g/mol
InChI Key: WGJGIXINCLIMJA-UHFFFAOYSA-N
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Description

2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features two thiazole rings, each with a carboxylic acid group at the 5-position, making it a dithiazole derivative. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of thiazole derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a suitable catalyst to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thiazole rings.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the carboxylic acid groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted thiazoles or other derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

  • Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The carboxylic acid groups can form hydrogen bonds with amino acids in the active site of an enzyme, potentially inhibiting its activity. The sulfur atoms in the thiazole rings can also participate in coordination chemistry, interacting with metal ions in biological systems.

Comparison with Similar Compounds

  • Benzothiazole: A structurally similar compound with a benzene ring fused to a thiazole ring.

  • Indole: Another heterocyclic compound with a fused benzene and pyrrole ring.

  • Thiazolidine: A five-membered ring containing sulfur and nitrogen atoms, but without the carboxylic acid groups.

Uniqueness: 2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid is unique due to its dual carboxylic acid groups and the presence of two thiazole rings. This structural complexity allows for a wider range of chemical reactivity and biological activity compared to simpler thiazole derivatives.

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Properties

IUPAC Name

2-(5-carboxy-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S2/c11-7(12)3-1-9-5(15-3)6-10-2-4(16-6)8(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJGIXINCLIMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C2=NC=C(S2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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